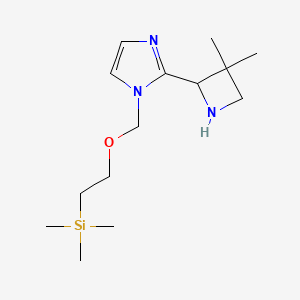![molecular formula C23H30N2O4S B2977795 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922050-48-4](/img/structure/B2977795.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide” is a chemical compound . The molecular formula of this compound is C23H25F3N2O3 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C23H25F3N2O3 . It contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule would be determined by the specific bonds and functional groups present .Scientific Research Applications
Synthesis and Derivative Formation
- Multicomponent Syntheses : Novel multicomponent syntheses using 2-aminophenols, Meldrum's acid, and isocyanides produce tetrahydrobenzo[b][1,4]oxazepine derivatives, illustrating the chemical versatility and potential for creating diverse compounds (Shaabani et al., 2010).
- Creation of Primary Sulfonamides : A study describes the formation of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of carbonic anhydrases, indicating potential biomedical applications (Sapegin et al., 2018).
Characterization and Analysis
- Crystal Structure and Bio-Evaluation : The synthesis and crystal structure of quinazoline sulfonamide derivatives, including their antimicrobial and anticancer activity, highlight the potential for drug development and biological research applications (Kumar et al., 2018).
- Cell Growth Assays : Tetrazolium/formazan assays involving sulfonamide derivatives demonstrate utility in cell growth and drug sensitivity studies, crucial for cancer research and pharmacological testing (Cory et al., 1991).
Environmental and Agricultural Applications
- Agricultural Fungicide Carriers : Research into polymeric and solid lipid nanoparticles for carrying fungicides, including sulfonamide derivatives, offers new methods for disease prevention in agriculture, highlighting eco-friendly and efficient delivery systems (Campos et al., 2015).
Photodynamic Therapy
- Photosensitizers in Cancer Treatment : New benzenesulfonamide derivatives synthesized for zinc phthalocyanine have shown potential in photodynamic therapy, a treatment method for cancer, due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Advanced Material Synthesis
- Novel Polymers and Polymeric Systems : The synthesis of poly(p-benzenesulfonamide) from active p-aminobenzenesulfonic acid derivatives under mild conditions showcases innovative approaches in polymer science, relevant for material engineering and nanotechnology (Saegusa et al., 1987).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-15(2)13-25-20-10-8-18(12-21(20)29-14-23(5,6)22(25)26)24-30(27,28)19-9-7-16(3)17(4)11-19/h7-12,15,24H,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJARVQJOPABJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977713.png)



![1-(4-Fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2977718.png)

![tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate](/img/structure/B2977721.png)


![2,2-Dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2977725.png)



![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)
